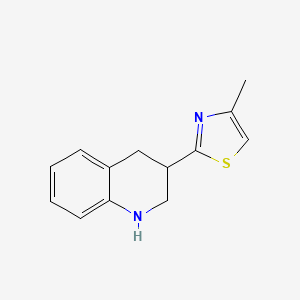

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a thiazole ring fused with a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of 4-methyl-1,3-thiazole-2-amine with a suitable quinoline derivative under controlled conditions. One common method includes the use of a solvent such as ethanol and a catalyst like potassium hydroxide to facilitate the reaction . The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Functionalized thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent for treating various diseases due to its bioactive properties.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The thiazole ring is known to interact with biological macromolecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-1,3-thiazol-2-yl)methanamine

- N-(5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl)-N-methyl-2-(4-(2-pyridinyl)phenyl)acetamide

Uniqueness

Compared to similar compounds, 3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a thiazole ring and a tetrahydroquinoline structure. This fusion imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

3-(4-Methyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tetrahydroquinoline moiety fused with a thiazole ring. The synthesis typically involves multi-step organic reactions that can include the Hantzsch thiazole synthesis and subsequent acetylation processes. The structural formula can be represented as follows:

1. Anti-Cancer Properties

Research indicates that derivatives of tetrahydroquinoline, including the target compound, exhibit significant anti-cancer activity. A study highlighted that various 1,2,3,4-tetrahydroquinoline derivatives were potent inhibitors of NF-κB transcriptional activity induced by lipopolysaccharides (LPS) in human cancer cell lines. Among these derivatives, certain compounds showed up to 53 times greater inhibition than reference compounds .

Table 1: Cytotoxicity of Tetrahydroquinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 6g | NCI-H23 | 5.4 | High |

| 6g | MDA-MB-231 | 3.8 | High |

| 6g | PC-3 | 4.0 | High |

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, which plays a crucial role in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Case Study: Inhibition of Cancer Cell Proliferation

In one notable study, various tetrahydroquinoline derivatives were synthesized and tested for their cytotoxic effects on multiple cancer cell lines including HeLa and PC-3. The results indicated that specific substitutions on the tetrahydroquinoline scaffold significantly influenced their cytotoxicity profiles. For instance:

- Compound 18 demonstrated selective cytotoxicity with an IC50 value of 13.15 µM against cervical epithelial carcinoma.

- Compounds were noted for their low unspecific cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications in the thiazole ring or substitutions on the tetrahydroquinoline core can lead to variations in potency and selectivity against different cancer types.

Table 2: Structure-Activity Relationship Insights

| Modification | Impact on Activity |

|---|---|

| Methyl group at position 4 | Increased cytotoxicity |

| Substitution on thiazole ring | Enhanced anti-inflammatory effects |

Properties

IUPAC Name |

4-methyl-2-(1,2,3,4-tetrahydroquinolin-3-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-9-8-16-13(15-9)11-6-10-4-2-3-5-12(10)14-7-11/h2-5,8,11,14H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSGKQOCDUFSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CC3=CC=CC=C3NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.